N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” consists of a benzothiazole ring attached to a thiophene ring via a carboxamide group . The benzothiazole ring has a methoxy group attached to it .Physical and Chemical Properties Analysis
“this compound” has a density of 1.5±0.1 g/cm3, a molar refractivity of 131.7±0.4 cm3, and a polar surface area of 189 Å2 . It has 10 hydrogen bond acceptors, 2 hydrogen bond donors, and 9 freely rotating bonds .Scientific Research Applications
Importance in Medicinal Chemistry
Benzothiazole derivatives, including N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, play a significant role in medicinal chemistry due to their varied biological activities. The unique structure of benzothiazole makes it an integral part of many natural and synthetic bioactive molecules. These derivatives exhibit a range of pharmacological activities such as antiviral, antimicrobial, anti-inflammatory, antitumor, and anticancer properties. The modification at the C-2 carbon atom and C-6 of the benzothiazole ring is associated with these biological activities, indicating the potential of this compound in drug development (Bhat & Belagali, 2020).
Pharmacological Activities
The structural variability of benzothiazole derivatives contributes to their wide range of pharmacological applications. These compounds are found in several biologically active heterocycles and natural products, serving as the principal moiety in numerous therapeutic agents. Their activities span across antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant domains. Moreover, benzothiazole derivatives form the molecular backbone of several potent drugs, underscoring the scaffold's pharmacological importance in drug discovery (Sumit, Kumar, & Mishra, 2020).
Synthesis and Biological Importance
The synthesis and biological significance of 2-(thio)ureabenzothiazoles highlight the medicinal chemistry relevance of benzothiazole compounds. These derivatives exhibit a broad spectrum of biological activities, making them compounds of great importance in this field. For example, Frentizole, a UBT derivative, is used for treating rheumatoid arthritis and systemic lupus erythematosus. This showcases the therapeutic potential of benzothiazole derivatives, including this compound, in treating various ailments (Rosales-Hernández et al., 2022).
Structural Activity Relationships
Understanding the structural activity relationships (SAR) of thiophene derivatives provides insights into their biological interests. These studies help identify the therapeutic properties indicated by specific biological test systems, contributing to the development of novel therapeutic agents. Such research underscores the potential of benzothiazole and thiophene derivatives in the medicinal chemistry landscape, aiding in the discovery of new drugs with significant health benefits (Drehsen & Engel, 1983).
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c1-17-8-4-5-9-11(7-8)19-13(14-9)15-12(16)10-3-2-6-18-10/h2-7H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIONLXQYAZPYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26665340 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.